(2R,5R,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid (2R,5R,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid Gibberellin A1 is a C19-gibberellin, initially identified in Gibberella fujikuroi. It has a role as a plant metabolite.
Brand Name: Vulcanchem
CAS No.: 545-97-1
VCID: VC0196259
InChI: InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16+,17?,18-,19?/m1/s1
SMILES: CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Molecular Formula: C19H24O6
Molecular Weight: 348.4 g/mol

(2R,5R,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid

CAS No.: 545-97-1

Impurities

VCID: VC0196259

Molecular Formula: C19H24O6

Molecular Weight: 348.4 g/mol

Purity: > 95%

(2R,5R,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid - 545-97-1

CAS No. 545-97-1
Product Name (2R,5R,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Molecular Formula C19H24O6
Molecular Weight 348.4 g/mol
IUPAC Name (2R,5R,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
Standard InChI InChI=1S/C19H24O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h10-13,20,24H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16+,17?,18-,19?/m1/s1
Standard InChIKey JLJLRLWOEMWYQK-OBDJNFEBSA-N
Isomeric SMILES C[C@]12[C@H](CCC3([C@@H]1[C@@H](C45[C@H]3CC[C@@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O
SMILES CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Canonical SMILES CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O
Appearance White Solid
Melting Point >228°C
Description Gibberellin A1 is a C19-gibberellin, initially identified in Gibberella fujikuroi. It has a role as a plant metabolite.
Purity > 95%
Quantity Milligrams-Grams
Synonyms 2β,4aα,7-Trihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone; 2β,4a,7-Trihydroxy-1-methyl-8-methylene-4aα,4bβ-gibbane-1α,10β-dicarboxylic Acid 1,4a-Lactone; 4a,1-(Epoxymethano)-7,9a-methanobenz[a]azulenegibbane-1,10-dicarboxylic Ac
Reference 1. Bou-Torrent J, Martínez-García JF, García-Martínez JL, Prat S. Gibberellin A1 metabolism contributes to the control of photoperiod-mediated tuberization in potato. PLoS One. 2011;6(9):e24458. doi: 10.1371/journal.pone.0024458. Epub 2011 Sep 22. PMID: 21961036; PMCID: PMC3178525.

2. Kenmoku H, Oozone T, Sugai T, Sassa T. Mass production of pure gibberellin A1 by Phaeosphaeria sp. L487 and the fungal preparation of [U-13C]gibberellin A1. Biosci Biotechnol Biochem. 2001 Sep;65(9):2095-7. doi: 10.1271/bbb.65.2095. PMID: 11676028.

3. Cassán FD, Lucangeli CD, Bottini R, Piccoli PN. Azospirillum spp. metabolize [17,17-2H2]gibberellin A20 to [17,17-2H2]gibberellin A1 in vivo in dy rice mutant seedlings. Plant Cell Physiol. 2001 Jul;42(7):763-7. doi: 10.1093/pcp/pce099. PMID: 11479384.

4. Yin C, Gan L, Ng D, Zhou X, Xia K. Decreased panicle-derived indole-3-acetic acid reduces gibberellin A1 level in the uppermost internode, causing panicle enclosure in male sterile rice Zhenshan 97A. J Exp Bot. 2007;58(10):2441-9. doi: 10.1093/jxb/erm077. Epub 2007 Jun 7. PMID: 17556768.

5. Sugano M, Nakagawa Y, Nyunoya H, Nakamura T. Expression of gibberellin 3 beta-hydroxylase gene in a gravi-response mutant, weeping Japanese flowering cherry. Biol Sci Space. 2004 Dec;18(4):261-6. doi: 10.2187/bss.18.261. PMID: 15858394.
PubChem Compound 193311
Last Modified Nov 11 2021
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